

Fundamental Research on Trisazo Dye Direct Black 166: A Technical Guide

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Compound of Interest		
Compound Name:	Direct black 166	
Cat. No.:	B13793532	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Black 166 (C.I. 30026; CAS No. 57131-19-8) is a trisazo dye utilized extensively in the textile, leather, and paper industries for its deep black shade and effective dyeing of cellulosic fibers.[1][2] This technical guide provides a comprehensive overview of the fundamental research concerning **Direct Black 166**, including its chemical and physical properties, synthesis, and key experimental protocols for toxicological and environmental assessment. Due to the limited availability of specific quantitative data for **Direct Black 166** in publicly accessible literature, this guide also presents established methodologies for key toxicological assays and discusses potential biological interactions based on the broader class of azo dyes.

Chemical and Physical Properties

Direct Black 166 is a complex trisazo dye, indicating the presence of three azo (-N=N-) chromophores in its molecular structure.[2] Its chemical identity and general properties are summarized in the table below. The dye typically presents as a black powder and is soluble in water.[3]



Property	Value	Reference
CI Name	Direct Black 166	[2]
CI Number	30026	[2]
CAS Number	57131-19-8	[2]
Molecular Formula	C35H26N10Na2O8S2	[2]
Molecular Weight	824.76 g/mol	[2]
Physical Form	Black Powder	[3]
Solubility	Water Soluble	

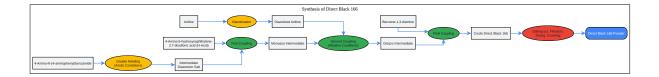
Synthesis

The manufacturing of **Direct Black 166** involves a multi-step diazotization and coupling process. The general procedure is as follows:

- Double Nitriding: 4-Amino-N-(4-aminophenyl)benzamide undergoes double nitriding under acidic conditions.[4]
- First Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[4]
- Second Diazotization: Aniline is diazotized separately.[4]
- Second Coupling: The diazotized aniline is then coupled to the product from the first coupling step in alkaline conditions, specifically in the neighborhood of the amino group on the 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety.[4]
- Final Coupling: The resulting intermediate is then coupled with Benzene-1,3-diamine to form the final trisazo dye.[4]
- Isolation: The final product is salted out, filtered, dried, and crushed to yield the powdered dye.[3]

A generalized workflow for the synthesis is presented below.





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Caption: General synthesis workflow for **Direct Black 166**.

Spectroscopic Data

Specific spectroscopic data (UV-Vis, FT-IR, NMR) for **Direct Black 166** is not readily available in the reviewed literature. However, a representative UV-Vis absorption spectrum for a "black dye" used in dye-sensitized solar cells shows broad absorption across the visible spectrum, which is characteristic of black dyes.[1][5] For detailed structural elucidation and quality control, it is recommended to perform these spectroscopic analyses.

Experimental Protocols

Detailed experimental protocols for key toxicological and environmental fate studies are provided below. These are generalized protocols that can be adapted for the specific evaluation of **Direct Black 166**.

Ames Test for Mutagenicity of Azo Dyes

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[6] For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.



Objective: To determine the mutagenic potential of **Direct Black 166** using Salmonella typhimurium strains.

Materials:

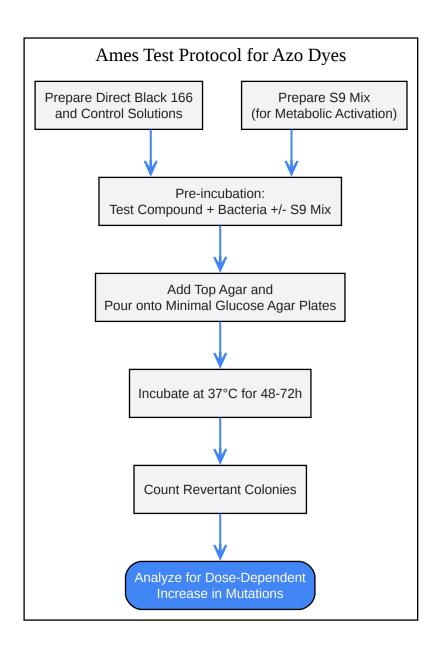
- Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
- Direct Black 166
- S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
- Cofactor-I solution (NADP and glucose-6-phosphate)
- Phosphate buffer (0.2 M, pH 7.4)
- Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
- Minimal glucose agar plates
- Positive and negative controls

Procedure:

- Preparation of Test Solutions: Prepare a series of concentrations of Direct Black 166 in a suitable solvent (e.g., water or DMSO).
- Metabolic Activation: Prepare the S9 mix by combining the S9 fraction, Cofactor-I solution, and phosphate buffer.
- Pre-incubation: In a test tube, combine 0.1 mL of an overnight culture of the S. typhimurium tester strain, 0.1 mL of the Direct Black 166 test solution, and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation). Incubate at 37°C for 20-30 minutes.
- Plating: Add 2 mL of molten top agar (at 45°C) to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.



 Scoring: Count the number of revertant colonies on each plate. A significant, dosedependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.



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Caption: Workflow for the Ames test to assess mutagenicity.

Zebrafish Embryo Acute Toxicity Test (ZFET) for LC50 Determination



The ZFET is an alternative method to adult fish acute toxicity testing and is used to determine the lethal concentration (LC50) of a substance.

Objective: To determine the 96-hour LC50 of **Direct Black 166** on zebrafish embryos.

Materials:

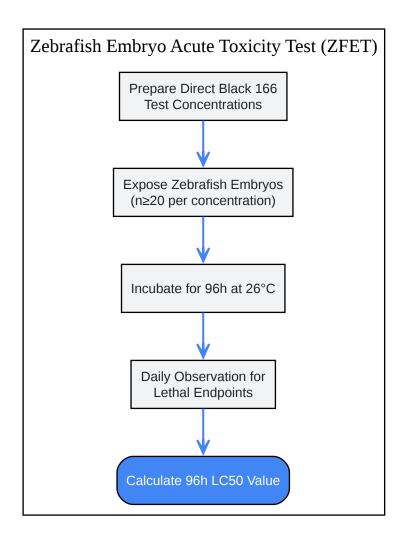
- Fertilized zebrafish (Danio rerio) embryos (< 3 hours post-fertilization)
- Direct Black 166
- Reconstituted water (ISO 7346/3)
- 24-well plates
- Incubator at 26 ± 1°C
- Stereomicroscope

Procedure:

- Preparation of Test Solutions: Prepare a range of concentrations of Direct Black 166 in reconstituted water. A geometric series of at least five concentrations is recommended.
- Exposure: Place one healthy, fertilized embryo into each well of a 24-well plate containing 2 mL of the respective test solution or control water. Use at least 20 embryos per concentration.
- Incubation: Incubate the plates at 26 ± 1°C with a 12:12 hour light:dark cycle for 96 hours.
- Observation: Observe the embryos at 24, 48, 72, and 96 hours for lethal endpoints:
 - Coagulation of the embryo
 - Lack of somite formation
 - Non-detachment of the tail
 - Absence of heartbeat



 Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the 96-hour LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).



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Caption: Workflow for the Zebrafish Embryo Acute Toxicity Test.

Potential Biological Interactions: Oxidative Stress and Signaling Pathways

While specific studies on the signaling pathway interactions of **Direct Black 166** are not available, research on other azo dyes suggests that they can induce oxidative stress.[7][8][9] [10][11] A plausible mechanism involves the metabolic activation of the dye, leading to the





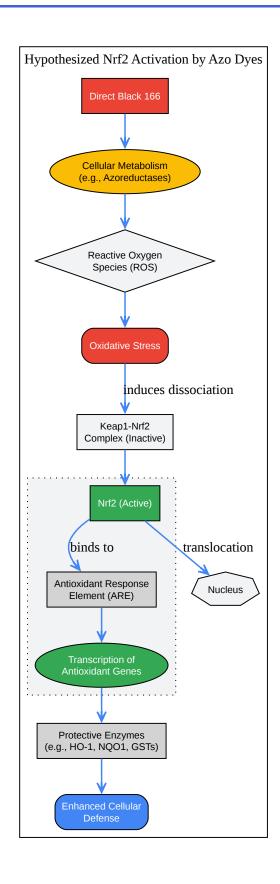


generation of reactive oxygen species (ROS). This can, in turn, activate cellular stress response pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Hypothesized Signaling Pathway:

- Cellular Uptake and Metabolism: Direct Black 166 enters the cell and may be metabolized by enzymes such as azoreductases, potentially generating reactive intermediates and ROS.
- Oxidative Stress: The increase in ROS leads to an imbalance in the cellular redox state, causing oxidative stress.
- Nrf2 Activation: Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor Keap1.
- Nuclear Translocation: Nrf2 translocates to the nucleus.
- ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes.
- Cellular Defense: This leads to the increased expression of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione Stransferases (GSTs), which help to mitigate the oxidative damage.





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Caption: Hypothesized activation of the Nrf2 pathway by azo dye-induced oxidative stress.



Conclusion

Direct Black 166 is a commercially significant trisazo dye with well-defined applications. While its fundamental chemical properties and synthesis are generally understood, there is a notable lack of publicly available, specific quantitative data regarding its toxicological profile and environmental fate. The experimental protocols provided in this guide offer a framework for generating such data, which is crucial for a comprehensive risk assessment. Further research is warranted to elucidate the specific biological interactions of **Direct Black 166**, particularly concerning its potential to induce oxidative stress and modulate cellular signaling pathways. Such studies will be invaluable for ensuring the safe handling and use of this dye and for the development of potentially safer alternatives.

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